molecular formula C10H7BrO3 B3395377 Methyl 5-bromobenzofuran-3-carboxylate CAS No. 440083-76-1

Methyl 5-bromobenzofuran-3-carboxylate

Cat. No.: B3395377
CAS No.: 440083-76-1
M. Wt: 255.06 g/mol
InChI Key: ZENJLYABPWSPNB-UHFFFAOYSA-N
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Description

Methyl 5-bromobenzofuran-3-carboxylate is an organic compound with the molecular formula C10H7BrO3. It is a derivative of benzofuran, featuring a bromine atom at the 5-position and a carboxylate ester group at the 3-position. This compound is of interest in organic synthesis and pharmaceutical research due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 5-bromobenzofuran-3-carboxylate can be synthesized through several methods. One common approach involves the bromination of benzofuran derivatives followed by esterification. For instance, starting with 5-bromobenzofuran, the compound can be carboxylated using carbon dioxide under high pressure and then esterified with methanol in the presence of a catalyst such as sulfuric acid.

Industrial Production Methods: In an industrial setting, the synthesis might involve continuous flow reactors to ensure precise control over reaction conditions, such as temperature and pressure, to maximize yield and purity. The use of automated systems can also help in scaling up the production while maintaining consistency.

Types of Reactions:

    Substitution Reactions: The bromine atom in this compound can undergo nucleophilic substitution reactions. Common reagents include nucleophiles like amines or thiols, leading to the formation of substituted benzofuran derivatives.

    Oxidation Reactions: The compound can be oxidized to form various oxidized products, depending on the oxidizing agent used. For example, using potassium permanganate can lead to the formation of carboxylic acids.

    Reduction Reactions: Reduction of the ester group can be achieved using reducing agents like lithium aluminum hydride, resulting in the corresponding alcohol.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide.

    Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether or tetrahydrofuran.

Major Products:

    Substitution: Substituted benzofuran derivatives.

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or aldehydes.

Scientific Research Applications

Methyl 5-bromobenzofuran-3-carboxylate is used in various fields of scientific research:

    Chemistry: As an intermediate in the synthesis of more complex organic molecules, particularly in the development of heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor in the synthesis of pharmaceutical agents, especially those targeting neurological disorders.

    Industry: Utilized in the production of specialty chemicals and materials, such as polymers and dyes.

Mechanism of Action

The mechanism by which methyl 5-bromobenzofuran-3-carboxylate exerts its effects depends on its application. In biological systems, it may interact with specific enzymes or receptors, altering their activity. For example, it could inhibit enzyme function by binding to the active site or modulate receptor activity by acting as an agonist or antagonist. The exact molecular targets and pathways involved would vary based on the specific biological context.

Comparison with Similar Compounds

    Methyl 5-chlorobenzofuran-3-carboxylate: Similar structure but with a chlorine atom instead of bromine.

    Methyl 5-fluorobenzofuran-3-carboxylate: Contains a fluorine atom at the 5-position.

    Methyl 5-iodobenzofuran-3-carboxylate: Features an iodine atom at the 5-position.

Uniqueness: Methyl 5-bromobenzofuran-3-carboxylate is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its halogenated counterparts. Bromine’s size and electron-withdrawing properties influence the compound’s chemical behavior, making it suitable for specific synthetic applications where other halogens might not be as effective.

Properties

IUPAC Name

methyl 5-bromo-1-benzofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrO3/c1-13-10(12)8-5-14-9-3-2-6(11)4-7(8)9/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZENJLYABPWSPNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=COC2=C1C=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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